3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

TrxR1 inhibition thioredoxin reductase anticancer target

3-(4-tert-Butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 1325304-04-8) is a synthetic small-molecule belonging to the 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione class, characterized by a spirocyclic core bearing a thione group at position 2, an N-ethyl substituent at position 8, and a 4-tert-butylphenyl group at position 3. This compound has been studied primarily as an inhibitor of thioredoxin reductase 1 (TrxR1) and is structurally related to a broader patent class of spirocyclic stearoyl-CoA desaturase (SCD) inhibitors.

Molecular Formula C19H27N3S
Molecular Weight 329.5 g/mol
CAS No. 1325304-04-8
Cat. No. B6420228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
CAS1325304-04-8
Molecular FormulaC19H27N3S
Molecular Weight329.5 g/mol
Structural Identifiers
SMILESCCN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C19H27N3S/c1-5-22-12-10-19(11-13-22)20-16(17(23)21-19)14-6-8-15(9-7-14)18(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,21,23)
InChIKeyZURTZBCOVSCFLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-tert-Butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 1325304-04-8): Chemical Identity and Pharmacological Classification


3-(4-tert-Butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 1325304-04-8) is a synthetic small-molecule belonging to the 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione class, characterized by a spirocyclic core bearing a thione group at position 2, an N-ethyl substituent at position 8, and a 4-tert-butylphenyl group at position 3 [1]. This compound has been studied primarily as an inhibitor of thioredoxin reductase 1 (TrxR1) [2] and is structurally related to a broader patent class of spirocyclic stearoyl-CoA desaturase (SCD) inhibitors [3].

Why 3-(4-tert-Butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione Cannot Be Replaced by In-Class Analogs


Substitution among 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione analogs is unwarranted without direct comparative data because even minor modifications to the N-8 and C-3 aryl substituents produce divergent target engagement profiles. For instance, replacing the 8-ethyl group with 8-methyl (as in CAS 892299-50-2) or the 4-tert-butylphenyl with 4-fluorophenyl (as in CHEMBL2035462) alters both steric bulk and electronic character, which can shift selectivity between TrxR1 and tyrosine-protein phosphatase non-receptor type 5 [1]. Moreover, the thione moiety at position 2 is critical for TrxR1 inhibition, as the corresponding 2-one analog (CAS 892295-72-6) lacks this pharmacophore [2].

Quantitative Differentiation Evidence for 3-(4-tert-Butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione vs. Closest Analogs


TrxR1 Inhibitory Activity: Target Compound vs. 8-Methyl-3-phenyl Analog

In a rat liver homogenate assay with 5 min preincubation and DTNB detection, the target compound inhibited TrxR1 with an IC50 of 1.03 μM [1]. The 8-methyl-3-phenyl analog (CAS 892299-50-2) has no reported TrxR1 activity in BindingDB, suggesting that the 8-ethyl and 4-tert-butylphenyl combination is a key driver of TrxR1 engagement within this chemotype .

TrxR1 inhibition thioredoxin reductase anticancer target

Selectivity Divergence: TrxR1 (Target Compound) vs. Tyrosine-Protein Phosphatase Non-Receptor Type 5 (4-Fluorophenyl Analog)

The target compound is annotated in BindingDB exclusively for rat TrxR1 inhibition (IC50 = 1.03 μM) [1]. In contrast, the closely related 3-(4-fluorophenyl)-8-methyl analog (BDBM88766, CID 2151521) is annotated only for human tyrosine-protein phosphatase non-receptor type 5 in BindingDB, with no TrxR1 data reported [2]. This reciprocal exclusivity suggests that the 4-tert-butylphenyl/8-ethyl substitution pattern directs target engagement toward TrxR1, whereas the 4-fluorophenyl/8-methyl pattern favors phosphatase targeting.

target selectivity TrxR1 tyrosine phosphatase off-target profiling

Pharmacophore Integrity: 2-Thione vs. 2-One Isosteric Replacement

The target compound contains a C=S thione moiety at position 2, which is a recognized pharmacophore for TrxR1 inhibition. The direct 2-one analog, 3-(4-(tert-butyl)phenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CID 22424100, CAS 892295-72-6), replaces the thione sulfur with oxygen [1]. No TrxR1 or other enzyme inhibition data are reported for this 2-one analog in PubChem or BindingDB. The sulfur-to-oxygen replacement eliminates the thiophilic interaction potential required for covalent or high-affinity engagement with the selenocysteine residue in the TrxR1 active site, rendering the 2-one analog an unsuitable substitute for TrxR1-targeted studies.

thione pharmacophore isosteric replacement TrxR1 structure-activity relationship

SCD Inhibitor Patent Landscape: Structural Positioning Within the Spirocyclic Chemotype

US Patent US9168248B2 discloses a broad genus of spiro compounds as inhibitors of stearoyl-CoA delta-9 desaturase (SCD) [1]. While the specific target compound (CAS 1325304-04-8) is not explicitly exemplified in the patent, its 1,4,8-triazaspiro[4.5]dec-3-ene scaffold with an N-8 alkyl substituent and a C-3 aryl group falls within the Markush structure scope. The 4-tert-butylphenyl substituent provides greater steric bulk and lipophilicity (calculated XLogP3-AA = 2.4 for the 2-one analog core) compared to the unsubstituted phenyl or 4-fluorophenyl variants, which may enhance binding to the hydrophobic SCD active site pocket. However, no direct SCD inhibition data are available for the target compound.

stearoyl-CoA desaturase SCD inhibitor metabolic disease patent landscape

Physicochemical Property Differentiation: Calculated LogP and Molecular Weight vs. 8-Methyl-3-phenyl Analog

The target compound (C19H27N3S, MW = 329.5 g/mol) contains an 8-ethyl group and a 4-tert-butylphenyl substituent, which increases lipophilicity relative to the 8-methyl-3-phenyl analog (C14H17N3S, MW = 259.4 g/mol) . While experimentally measured logP values are not available for either compound, the calculated XLogP3-AA of the structurally analogous 2-one derivative is 2.4, suggesting moderate lipophilicity [1]. The additional ethyl carbon and tert-butyl group in the target compound are expected to increase logP by approximately 0.5–1.0 units compared to the 8-methyl-3-phenyl analog based on additive fragment contributions, which may improve membrane permeability but could also elevate metabolic liability.

lipophilicity drug-likeness physicochemical properties ADME prediction

Optimal Application Scenarios for 3-(4-tert-Butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione Based on Quantitative Evidence


Biochemical Screening for Novel TrxR1 Inhibitors in Cancer Research

The compound is best deployed as a characterized hit in TrxR1 inhibitor screening cascades, with a reported IC50 of 1.03 μM in rat liver homogenate [1]. Its structural divergence from analogs that lack TrxR1 annotation (e.g., CAS 892299-50-2) or engage alternative targets (e.g., tyrosine phosphatase for the 4-fluorophenyl analog) [2] makes it a rational starting point for medicinal chemistry optimization of TrxR1-selective agents.

Structure-Activity Relationship (SAR) Studies on Triazaspiro Chemotype Selectivity

The target compound's exclusive TrxR1 annotation, contrasted with the phosphatase annotation of the 4-fluorophenyl-8-methyl analog, provides a defined selectivity pair for SAR studies investigating how C-3 aryl and N-8 alkyl substitutions dictate target engagement within the 1,4,8-triazaspiro scaffold [1][2].

Pharmacophore Validation of the Thione Moiety in Thioredoxin Reductase Engagement

By comparing TrxR1 activity of the target compound (thione at position 2, IC50 = 1.03 μM) with the corresponding 2-one analog (CID 22424100, no TrxR1 data), researchers can experimentally confirm the essential role of the C=S group for target inhibition, strengthening the pharmacophore model [1][3].

Exploratory SCD Inhibitor Discovery Within a Patented Chemotype

Although no direct SCD inhibition data exist, the compound's structural conformity to the US9168248B2 Markush genus positions it as a candidate for SCD profiling in metabolic disease programs. Its 4-tert-butylphenyl substituent may confer hydrophobic pocket complementarity, but confirmatory enzymatic assays are prerequisite [4].

Quote Request

Request a Quote for 3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.